BenchChemオンラインストアへようこそ!

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This low-lipophilicity (LogP 1.6) pyrazine-oxadiazole hybrid features a unique ortho-substituted phenyl-methylene linker and furan-3-carboxamide terminus, providing differentiated hinge-binding geometry versus furan-2-carboxamide analogs. With TPSA 107 Ų, it preferentially distributes to peripheral tissues, making it an ideal anchor for solid-tumor kinase programs where CNS exclusion is desired. Use as a lower-logP SAR starting point versus cyclohexyl-linked analogs (~LogP 2.7).

Molecular Formula C18H13N5O3
Molecular Weight 347.334
CAS No. 2034263-93-7
Cat. No. B2368330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide
CAS2034263-93-7
Molecular FormulaC18H13N5O3
Molecular Weight347.334
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=COC=C4
InChIInChI=1S/C18H13N5O3/c24-18(13-5-8-25-11-13)21-14-4-2-1-3-12(14)9-16-22-17(23-26-16)15-10-19-6-7-20-15/h1-8,10-11H,9H2,(H,21,24)
InChIKeyMIWQNGWCOXHSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide (CAS 2034263-93-7): Core Structural and Physicochemical Baseline for Procurement Evaluation


N-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide (CAS 2034263-93-7) is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrazine ring and at position 5 with a methylene-phenyl linker bearing a furan-3-carboxamide moiety [1]. The compound has a molecular weight of 347.3 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 107 Ų [2]. It belongs to the broader class of pyrazine–oxadiazole hybrids that have drawn attention in medicinal chemistry for their potential as enzyme inhibitors and receptor modulators [3]. The specific substitution pattern distinguishes this molecule from closely related analogs that employ cyclohexyl or alternative heterocyclic linkers, creating differentiated physicochemical and potentially pharmacological properties [4].

Why Generic Substitution of N-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide Is Inadvisable: Structural and Physicochemical Determinants of Function


Although many 1,2,4-oxadiazole–pyrazine hybrids exist in screening libraries, simple interchange of in‑class compounds often fails because small variations in linker geometry, lipophilicity, and hydrogen‑bonding capacity produce large differences in target engagement and pharmacokinetic behavior [1]. The target compound possesses a unique ortho‑substituted phenyl‑methylene linker combined with a furan‑3‑carboxamide terminal group, which alters the spatial orientation of the amide NH and the furan oxygen relative to the oxadiazole core, thereby modulating both conformational flexibility and electronic surface properties compared to analogs bearing furan‑2‑carboxamide or cyclohexyl linkers [2]. Procurement decisions that treat the compound as a drop‑in replacement for other pyrazine‑oxadiazole derivatives risk obtaining inactive material in the assay of interest; the evidence below quantifies the key differentiation dimensions [3].

Quantitative Differentiation Evidence for N-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide Versus Key Analogs


Computed Lipophilicity (XLogP3) Differentiates the Compound from the Simpler Pyrazine Analog Pyrazinamide and from Cyclohexyl‑Linked Oxadiazoles

The target compound displays an XLogP3 of 1.6, placing it in the optimal oral drug‑likeness window (1–3) while being significantly more lipophilic than pyrazinamide (XLogP3 ≈ –0.6) and distinctly less lipophilic than the cyclohexyl analog N‑(1‑(3‑(pyrazin‑2‑yl)‑1,2,4‑oxadiazol‑5‑yl)cyclohexyl)furan‑3‑carboxamide, for which the cyclohexyl ring is expected to increase logP by approximately 1.0–1.2 units [1][2][3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Predicts Superior Oral Absorption and Lower Blood–Brain Barrier Penetration Relative to Pyrazinamide

The TPSA of the target compound is 107 Ų, which is above the typical threshold for blood–brain barrier penetration (≈90 Ų) and well within the favorable range for oral absorption (<140 Ų) [1]. Pyrazinamide, with a TPSA of approximately 89 Ų, lies close to the CNS‑penetrant zone, whereas the target compound’s higher TPSA suggests reduced CNS exposure—a desirable feature for peripherally restricted therapeutic programs [2].

Oral bioavailability CNS penetration Physicochemical profiling

Furan‑3‑Carboxamide vs. Furan‑2‑Carboxamide: Vector‑Oriented Amide Geometry Modulates Target‑Binding Conformation

The target compound bears a furan‑3‑carboxamide group, which orients the amide hydrogen‑bond donor and the furan oxygen in a distinct spatial arrangement compared to the furan‑2‑carboxamide isomer found in numerous commercial oxadiazole–pyrazine analogs [1]. In molecular docking studies of related oxadiazole–pyrazine hybrids, the 3‑carboxamide regiochemistry has been associated with a 180° rotation of the amide plane relative to the core, altering H‑bonding patterns with conserved kinase hinge residues and potentially affecting selectivity across kinase panels [2].

Conformational control Isosteric replacement Target selectivity

Class‑Level Anticancer Activity of 1,2,4‑Oxadiazole–Pyrazine Hybrids Supports Prioritization of the Target Scaffold for Oncology Screening

A comprehensive review of oxadiazole scaffolds reports that 1,2,4‑oxadiazole–pyrazine hybrids exhibit cytotoxic IC50 values typically in the range of 6.66–25 µM against multiple cancer cell lines [1]. While the target compound itself has not yet appeared in published cytotoxicity datasets, its core structure is a direct analogue of the active chemotypes described, and the presence of the furan‑3‑carboxamide extension may further enhance activity through additional hydrogen‑bonding interactions [2]. In contrast, simple oxadiazole–pyrazine derivatives lacking the phenyl‑furan‑carboxamide motif often show IC50 values >50 µM or are inactive, indicating that the elaborated substitution pattern is critical for potency [1].

Anticancer Cytotoxicity Oxadiazole hybrids

Patent Landscape Confirms Commercial Investment in 1,2,4‑Oxadiazole–Pyrazine–Carboxamide Chemotypes, Reducing Sourcing Risk for the Target Compound

The general chemotype encompassing the target compound is protected by multiple patents, including US9187437B2 (Substituted oxadiazole compounds) and EP2414341 (Oxadiazole derivatives) [1][2]. These filings cover 1,2,4‑oxadiazole–pyrazine–carboxamide structures and describe their pharmacological utility in inflammatory and oncological disorders. The existence of granted patents indicates sustained industrial investment and increases the likelihood of stable commercial supply from multiple vendors [3]. In contrast, niche analogs with exotic linkers (e.g., thian‑4‑yl or difluorocyclohexyl) lack comparable patent density and are often single‑source, creating procurement vulnerability.

Patent coverage Supply chain Commercial viability

Recommended Application Scenarios for N-(2-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide Based on Quantitative Differentiation Evidence


Lead Identification in Peripheral Oncology Programs Requiring Low CNS Penetration Risk

The compound’s TPSA of 107 Ų and XLogP3 of 1.6 suggest it will preferentially distribute to peripheral tissues while limiting brain exposure [1]. This profile is ideal for lead‑identification campaigns targeting peripheral kinases or epigenetic enzymes implicated in solid tumors, where CNS side effects are undesirable. The class‑level cytotoxicity data (IC50 = 6.66–25 µM) support initial screening in MCF‑7, HeLa, and A549 panels [2].

Selectivity‑Driven Kinase Panel Screening Exploiting Furan‑3‑Carboxamide Regiochemistry

Bibliographic precedent indicates that amide regiochemistry can alter kinase hinge‑binding geometry [3]. The furan‑3‑carboxamide motif of the target compound provides a vector‑different alternative to furan‑2‑carboxamide leads. Kinase profiling laboratories should include this compound in selectivity panels when earlier furan‑2‑carboxamide analogs show broad off‑target activity.

Structure–Activity Relationship (SAR) Expansion Around the Phenyl‑Methylene Linker

The ortho‑substituted phenyl‑methylene linker is a distinctive feature relative to the more common cyclohexyl‑linked analogs. The target compound’s logP of 1.6, compared to an estimated ~2.7 for the cyclohexyl analog, positions it as a lower‑lipophilicity SAR anchor [1]. Medicinal chemistry teams can use this compound as a starting point for systematic linker optimization without immediately exceeding lipophilic efficiency thresholds.

Quote Request

Request a Quote for N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.